
1,1,5,5-Tetrafluoro-pentane-2,4-dione hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1,1,5,5-Tetrafluoro-pentane-2,4-dione hydrate has been used in a variety of scientific research applications, including the synthesis of perfluorinated polymers and fluorinated surfactants, and the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used as a catalyst in the synthesis of fluorinated compounds, as a reagent in organic syntheses, and as a starting material for the synthesis of other fluorinated compounds. Additionally, this compound has been used in the study of the structure and properties of fluorinated compounds, and in the development of new materials and processes.
Mécanisme D'action
1,1,5,5-Tetrafluoro-pentane-2,4-dione hydrate is an important intermediate in the synthesis of fluorinated materials, such as perfluorinated polymers and fluorinated surfactants. The mechanism of action of this compound is based on the reaction of the hydrate with water to form the anhydrous TFPD. The reaction proceeds in two steps: first, the TFPD is reacted with water to form the hydrate; then, the hydrate is dehydrated to form the anhydrous TFPD. The reaction is typically conducted at temperatures ranging from 80 to 100°C and at pressures up to 1.2 MPa. The reaction can be catalyzed by a variety of acids, such as hydrochloric acid, sulfuric acid, and phosphoric acid.
Biochemical and Physiological Effects
This compound has been used in a variety of scientific research applications, but its biochemical and physiological effects have not yet been extensively studied. However, preliminary studies suggest that this compound may have some beneficial effects on the body. For example, it has been suggested that this compound may act as an antioxidant, reducing the oxidative stress caused by free radicals. Additionally, this compound may have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1,1,5,5-Tetrafluoro-pentane-2,4-dione hydrate in laboratory experiments is its low cost and availability. It is a relatively inexpensive compound and can be easily obtained from chemical suppliers. Additionally, this compound is easy to handle and store, and it is stable under normal laboratory conditions. However, this compound is a hazardous compound, and it should be handled with care. It is also important to note that this compound is a relatively unstable compound, and it may degrade over time.
Orientations Futures
The potential applications of 1,1,5,5-Tetrafluoro-pentane-2,4-dione hydrate are numerous, and there are many directions for future research. For example, further studies could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Additionally, research could be conducted to explore the use of this compound as a catalyst in the synthesis of fluorinated compounds and to develop new materials and processes. Finally, research could be conducted to explore the use of this compound in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Méthodes De Synthèse
The synthesis of 1,1,5,5-Tetrafluoro-pentane-2,4-dione hydrate is typically accomplished through the reaction of 1,1,5,5-tetrafluoro-pentane-2,4-dione (TFPD) with water in the presence of a catalyst. The reaction proceeds in two steps: first, the TFPD is reacted with water to form the hydrate; then, the hydrate is dehydrated to form the anhydrous TFPD. The reaction is typically conducted at temperatures ranging from 80 to 100°C and at pressures up to 1.2 MPa. The reaction can be catalyzed by a variety of acids, such as hydrochloric acid, sulfuric acid, and phosphoric acid.
Safety and Hazards
Propriétés
IUPAC Name |
1,1,5,5-tetrafluoropentane-2,4-dione;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F4O2.H2O/c6-4(7)2(10)1-3(11)5(8)9;/h4-5H,1H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRADDSXYPRQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)F)C(=O)C(F)F.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

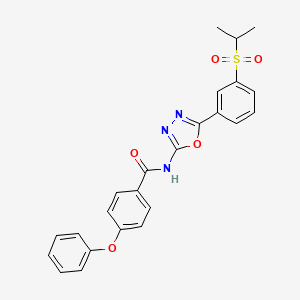
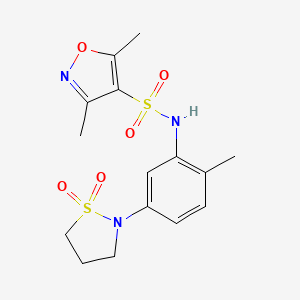
![1-(4-Chlorophenyl)-2-{[(3-chlorophenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride](/img/structure/B2949963.png)
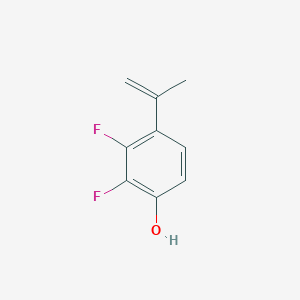
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)
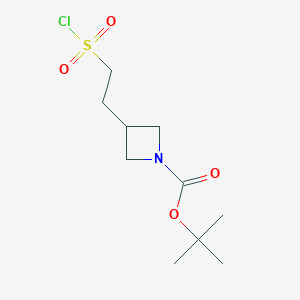
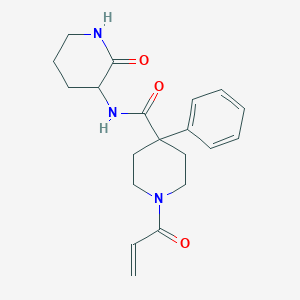
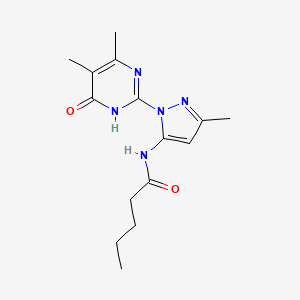
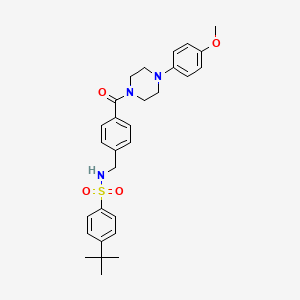
![N-[2-(1-Methylimidazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2949972.png)
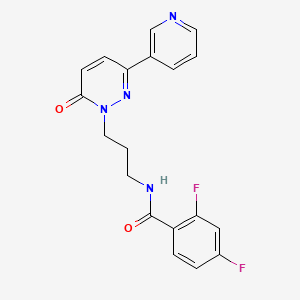

![(2E)-1-(4-Methylphenyl)-3-{4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-en-1-one](/img/structure/B2949978.png)
![1-[4-Chloro-3-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one](/img/structure/B2949979.png)